Chloro(2-dicyclohexylphosphino-2',6'-dimethoxy-1,1'-biphenyl)gold(I)

Vue d'ensemble

Description

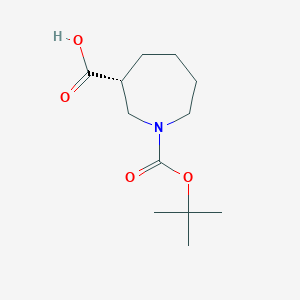

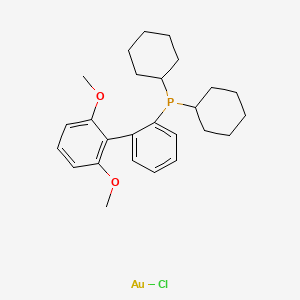

Chloro(2-dicyclohexylphosphino-2’,6’-dimethoxy-1,1’-biphenyl)gold(I), also known as SPhos AuCl, is an organometallic compound . It is used as a catalyst in oxidative cyclization reactions .

Molecular Structure Analysis

The compound has the empirical formula C26H35AuClO2P . It consists of a gold(I) atom coordinated to a chloro group and a complex phosphine ligand, which features a biphenyl core with methoxy substituents and dicyclohexylphosphino groups .Chemical Reactions Analysis

This compound is known to be used as a catalyst in oxidative cyclization reactions . It may also be involved in other types of reactions, but specific examples are not provided in the search results.Physical And Chemical Properties Analysis

The compound is a white powder . It is insoluble in water . The exact melting point, boiling point, and density are not specified in the search results .Applications De Recherche Scientifique

Luminescence Properties

Chloro(2-dicyclohexylphosphino-2',6'-dimethoxy-1,1'-biphenyl)gold(I) derivatives show interesting luminescence properties. For instance, acetylenephosphino gold(I) derivatives, including chloro derivatives, exhibit luminescence at room temperature in the solid state, and all the complexes show luminescence at 77 K with specific excitation and emission maxima (Bardají, Jones, & Laguna, 2002).

Catalyst Structures and Reactivity

Studies on the structure of monoligated active catalysts based on 2-dicyclohexylphosphino-2’,6’-dimethoxybiphenyl (SPhos) with Pd(0) revealed significant insights. This included the reaction of SPhos·Pd with chlorobenzene explored through density functional theory (DFT) and supported by NMR studies (Barder, Biscoe, & Buchwald, 2007).

Synthesis Applications

The compound is used in gold-catalyzed rearrangements of various N-aryl-2-alkynylazetidines to pyrrolo[1,2-a]indoles, with particular efficiency observed using 2-biphenyl-dicyclohexylphosphino-gold(I) hexafluoroantimonate (Kern, Hoffmann, Blanc, Weibel, & Pale, 2013).

Electrophilic Gold(I) Complexes

Electrophilic gold(I) complexes containing 2-dicyclohexylphosphino-2',6'-dimethoxybiphenyl (Sphos) have been explored for their efficiency inintramolecular cycloisomerizations. These complexes, including those based on Sphos, either competed with or outperformed catalysts based on other ligands in certain reactions, showcasing their potential in synthetic chemistry (Hashmi, Loos, Doherty, Knight, Robson, & Rominger, 2011).

Suzuki-Miyaura Coupling

The compound has been used in a novel Pd catalyst system for Suzuki-Miyaura coupling of challenging DNA-linked aryl chlorides with various boronic acids/esters, demonstrating its utility in complex organic syntheses (Ding, Delorey, & Clark, 2016).

Synthesis of Organogold Complexes

Chloro(2-dicyclohexylphosphino-2',6'-dimethoxy-1,1'-biphenyl)gold(I) has been involved in the synthesis and isolation of organogold complexes through controlled silyl migration, indicating its relevance in the formation of organometallic compounds with potential applications in various chemical processes (McGee, Bellavance, Korobkov, Tarasewicz, & Barriault, 2015).

Safety and Hazards

Mécanisme D'action

Target of Action

It is known that gold compounds often target proteins or enzymes involved in inflammatory processes .

Mode of Action

It’s known that gold compounds can interact with biological targets through the formation of coordinate covalent bonds .

Biochemical Pathways

The compound is used as a catalyst in various reactions, including the Suzuki-Miyaura coupling and other cross-coupling reactions . These reactions are crucial in the synthesis of complex organic compounds, including pharmaceuticals .

Pharmacokinetics

It’s known that the pharmacokinetics of gold compounds can be influenced by their chemical structure, formulation, and route of administration .

Result of Action

The compound acts as a catalyst, facilitating various chemical reactions without being consumed in the process . It’s particularly adept at achieving a variety of Suzuki-Miyaura couplings among other cross-coupling reactions .

Action Environment

The efficacy and stability of Chloro(2-dicyclohexylphosphino-2’,6’-dimethoxy-1,1’-biphenyl)gold(I) can be influenced by various environmental factors, including temperature, pH, and the presence of other chemicals . For instance, it can generate active palladium species at room temperature with weak phosphate or carbonate bases .

Propriétés

| { "Design of the Synthesis Pathway": "The synthesis of Chloro(2-dicyclohexylphosphino-2',6'-dimethoxy-1,1'-biphenyl)gold(I) can be achieved through a one-pot reaction of gold chloride and 2-dicyclohexylphosphino-2',6'-dimethoxy-1,1'-biphenyl in the presence of a reducing agent and a chlorinating agent.", "Starting Materials": [ "Gold chloride", "2-dicyclohexylphosphino-2',6'-dimethoxy-1,1'-biphenyl", "Reducing agent", "Chlorinating agent" ], "Reaction": [ "To a solution of gold chloride in a suitable solvent, add 2-dicyclohexylphosphino-2',6'-dimethoxy-1,1'-biphenyl and the reducing agent.", "Stir the reaction mixture at room temperature for a few hours until the gold chloride is completely reduced.", "Add the chlorinating agent to the reaction mixture and stir for an additional period of time.", "Filter the resulting precipitate and wash with a suitable solvent to obtain Chloro(2-dicyclohexylphosphino-2',6'-dimethoxy-1,1'-biphenyl)gold(I) as a yellow solid." ] } | |

| 854045-95-7 | |

Formule moléculaire |

C26H36AuClO2P+ |

Poids moléculaire |

644.0 g/mol |

Nom IUPAC |

chlorogold;dicyclohexyl-[2-(2,6-dimethoxyphenyl)phenyl]phosphanium |

InChI |

InChI=1S/C26H35O2P.Au.ClH/c1-27-23-17-11-18-24(28-2)26(23)22-16-9-10-19-25(22)29(20-12-5-3-6-13-20)21-14-7-4-8-15-21;;/h9-11,16-21H,3-8,12-15H2,1-2H3;;1H/q;+1; |

Clé InChI |

PPKGSOIFMDZUMX-UHFFFAOYSA-N |

SMILES |

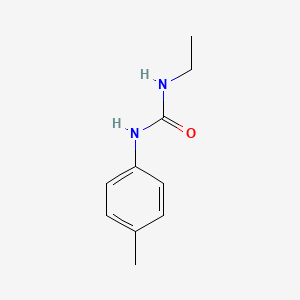

COC1=C(C(=CC=C1)OC)C2=CC=CC=C2P(C3CCCCC3)C4CCCCC4.Cl[Au] |

SMILES canonique |

COC1=C(C(=CC=C1)OC)C2=CC=CC=C2[PH+](C3CCCCC3)C4CCCCC4.Cl[Au] |

Pictogrammes |

Irritant |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl 5-[(2,3,5-trimethylphenoxy)methyl]furan-2-carboxylate](/img/structure/B3338065.png)

![4-[(2,6-Dimethylphenoxy)methyl]benzohydrazide](/img/structure/B3338074.png)

![Methyl 5-[(2-chloro-5-nitrophenoxy)methyl]furan-2-carboxylate](/img/structure/B3338080.png)

![5-[(4-Ethylphenoxy)methyl]furan-2-carbohydrazide](/img/structure/B3338083.png)

![5-(4-Methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carbonyl chloride](/img/structure/B3338129.png)

![3-Chloro-5-(thiophen-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carbonyl chloride](/img/structure/B3338135.png)